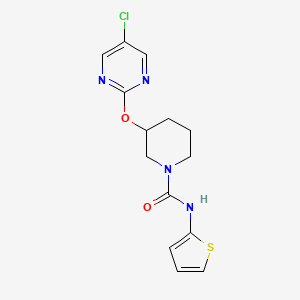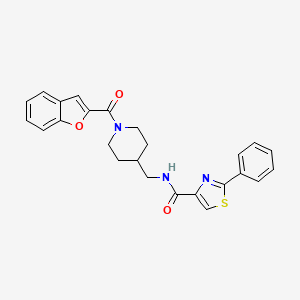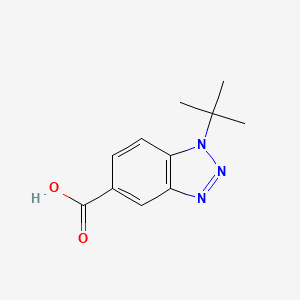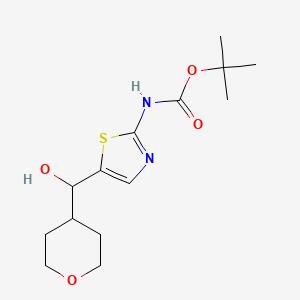![molecular formula C16H12N4O2S2 B2808802 3-甲基-2-(((3-苯基-1,2,4-噁二唑-5-基)甲基)硫)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 930407-59-3](/img/structure/B2808802.png)
3-甲基-2-(((3-苯基-1,2,4-噁二唑-5-基)甲基)硫)噻吩并[3,2-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one” is a heterocyclic compound. It contains several functional groups including a 1,2,4-oxadiazole ring, a thieno[3,2-d]pyrimidin-4(3H)-one ring, and a phenyl ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis
The molecular structure of this compound is likely to involve intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving this compound could include annulation reaction, followed by desulfurization/intramolecular rearrangement .科学研究应用
合成和抗肿瘤活性
研究人员已经开发出新型噻吩并[3,2-d]嘧啶衍生物,包括与目标化合物相似的结构,对多种人类癌细胞系(如乳腺腺癌(MCF-7)、宫颈癌(HeLa)和结肠癌(HCT-116))表现出有效的抗癌活性。合成涉及与各种试剂的反应,以生成具有显着生长抑制特性的化合物,展示了此类衍生物在癌症治疗研究中的潜力(Hafez & El-Gazzar, 2017)。
抗菌应用
另一项研究重点关注微波辅助合成含有噻吩并[d]嘧啶-4-酮部分的新型噻唑烷酮衍生物,对各种细菌和真菌菌株表现出有希望的抗菌活性。这表明该化合物与开发新的抗菌剂相关,有助于对抗传染病(El Azab & Abdel-Hafez, 2015)。
抗氧化活性
一项关于合成 1,3,4-恶二唑标记的噻吩并[2,3-d]嘧啶衍生物的研究揭示了具有显着体外抗氧化活性的化合物。这项研究突出了此类化合物在针对氧化应激相关疾病开发治疗或预防策略中的潜力(Kotaiah 等,2012)。
作用机制
Target of Action
The primary target of this compound is the Peroxisome Proliferator-Activated Receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
The compound acts as an agonist for the PPARδ/β . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the PPARδ/β receptors, activating them. This activation leads to the transcription of specific genes that regulate cellular differentiation, development, and metabolism.
Biochemical Pathways
Upon activation of the PPARδ/β receptors, a cascade of biochemical reactions is triggered. These reactions involve various metabolic pathways, including those related to fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis . The activation of these pathways can lead to various downstream effects, such as improved insulin sensitivity and decreased inflammation.
Result of Action
The activation of PPARδ/β by this compound can lead to various molecular and cellular effects. These include increased fatty acid oxidation, improved insulin sensitivity, and decreased inflammation . These effects can have beneficial impacts on conditions such as diabetes, metabolic syndrome, and cardiovascular disease.
未来方向
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicinal chemistry, material science, and high energy molecules .
属性
IUPAC Name |
3-methyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c1-20-15(21)13-11(7-8-23-13)17-16(20)24-9-12-18-14(19-22-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFSIUDYNWYXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B2808725.png)

![3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2808729.png)
![4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2808730.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2808734.png)
![3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2808736.png)



![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2808741.png)
